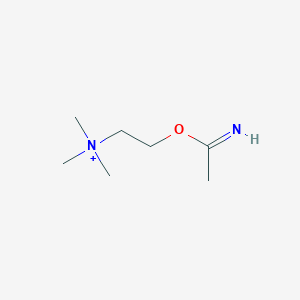
(2-Acetimidoxy)ethyltrimethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Acetimidoxy)ethyltrimethylammonium is an organic compound with the chemical formula C8H16ClNO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetimidoxy)ethyltrimethylammonium typically involves the reaction of trimethylamine with an appropriate precursor. One common method is the reaction of trimethylamine with (2-acetimidoxy)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
(2-Acetimidoxy)ethyltrimethylammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Synthetic Routes
The synthesis of (2-Acetimidoxy)ethyltrimethylammonium typically involves the reaction of trimethylamine with (2-acetimidoxy)ethyl chloride. The reaction is conducted in organic solvents like dichloromethane or ethanol at low temperatures (0-5°C) to ensure optimal yield and purity.
Industrial Production
In industrial settings, production methods are optimized for large-scale synthesis, often employing batch or continuous processes. Purification techniques such as crystallization or distillation are utilized to achieve high purity levels.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry
- Reagent in Organic Synthesis : It serves as a reagent for synthesizing quaternary ammonium salts, which are crucial in various chemical reactions.
- Ion Exchange Studies : The compound's ability to interact with ions makes it useful in studying ion exchange mechanisms.
Biology
- Cell Membrane Studies : It is employed in research focusing on cell membranes and ion channels due to its capacity to alter membrane properties.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against various pathogens.
Industry
- Surfactants and Detergents : Its surfactant properties make it valuable in producing cleaning agents and detergents.
- Coatings and Polymers : It is also used in the formulation of coatings and polymeric materials due to its ability to modify surface properties.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations around 256 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Ion Transport Modulation
Research focused on the effect of this compound on ion channels demonstrated that it could modulate ion transport across membranes, providing insights into its possible therapeutic uses in conditions affecting ion homeostasis.
Data Tables
| Application Area | Specific Uses |
|---|---|
| Chemistry | Organic synthesis, ion exchange studies |
| Biology | Cell membrane studies, antimicrobial activity |
| Industry | Surfactants, coatings |
作用機序
The mechanism of action of (2-Acetimidoxy)ethyltrimethylammonium involves its interaction with biological membranes and ion channels. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, altering their properties and affecting ion transport. This can lead to changes in cell function and has potential therapeutic applications.
類似化合物との比較
Similar Compounds
(2-Acryloyloxy)ethyltrimethylammonium chloride: This compound is similar in structure but contains an acryloyloxy group instead of an acetimidoxy group.
(2-Methacryloyloxy)ethyltrimethylammonium chloride: Similar to the above compound but with a methacryloyloxy group.
Uniqueness
(2-Acetimidoxy)ethyltrimethylammonium is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its ability to interact with biological membranes and ion channels makes it particularly valuable in research and potential therapeutic applications.
特性
CAS番号 |
73264-87-6 |
|---|---|
分子式 |
C7H17N2O+ |
分子量 |
145.22 g/mol |
IUPAC名 |
2-ethanimidoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H17N2O/c1-7(8)10-6-5-9(2,3)4/h8H,5-6H2,1-4H3/q+1 |
InChIキー |
PWNPYFWUAJWRBP-UHFFFAOYSA-N |
SMILES |
CC(=N)OCC[N+](C)(C)C |
正規SMILES |
CC(=N)OCC[N+](C)(C)C |
同義語 |
(2-acetimidoxy)ethyltrimethylammonium (2-acetimidoxy)ethyltrimethylammonium chloride 2-AIETA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















